
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide typically involves multiple steps, starting from simpler benzamide derivatives. The process often includes:
Formylation: Introduction of the formyl group (-CHO) to the benzamide ring.
Methoxylation: Addition of methoxy groups (-OCH3) to specific positions on the benzamide ring.
Diethylation: Introduction of diethyl groups (-C2H5) to the nitrogen atom of the amide group.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-2-carboxy-3-methoxy-6-(methoxymethoxy)benzamide, while reduction may produce N,N-Diethyl-2-hydroxymethyl-3-methoxy-6-(methoxymethoxy)benzamide .
Applications De Recherche Scientifique
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-2-formyl-6-methoxybenzamide
- N,N-Diethyl-3-methoxy-6-(methoxymethoxy)benzamide
- N,N-Diethyl-2-formyl-3-methoxybenzamide
Uniqueness
N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
108859-73-0 |
|---|---|
Formule moléculaire |
C15H21NO5 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
N,N-diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C15H21NO5/c1-5-16(6-2)15(18)14-11(9-17)12(20-4)7-8-13(14)21-10-19-3/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
WZFHMXCBHPPMFG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=CC(=C1C=O)OC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
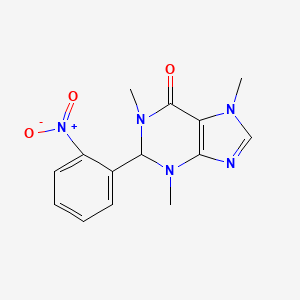
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
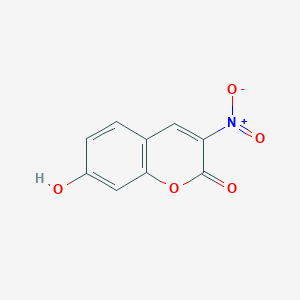
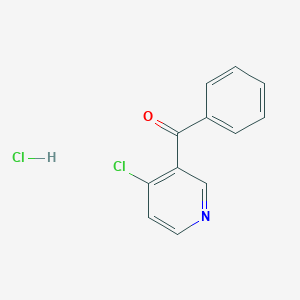


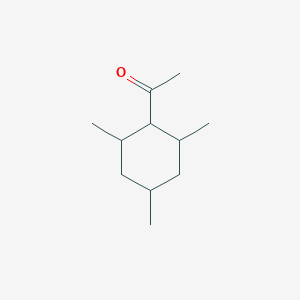

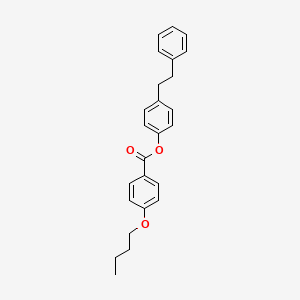
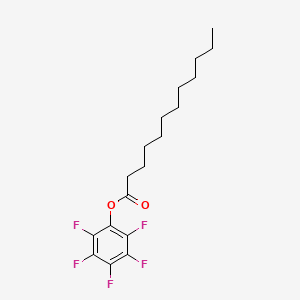
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
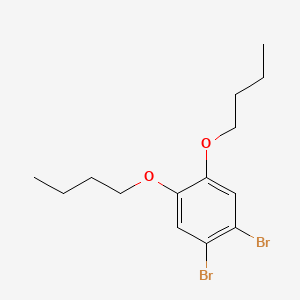
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
